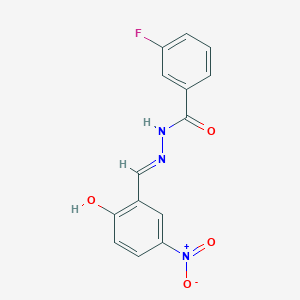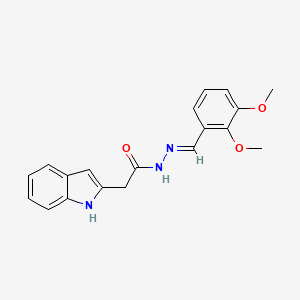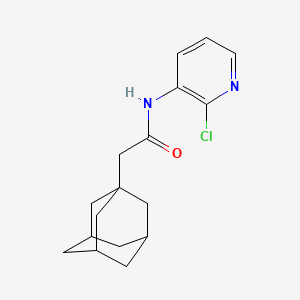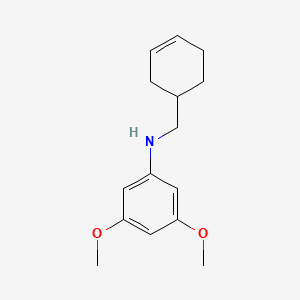
2-(5-methyl-3-isoxazolyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-methyl-3-isoxazolyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MI-1 and has been extensively studied for its biochemical and physiological effects.
作用機序
The mechanism of action of MI-1 is not fully understood. However, it has been suggested that MI-1 inhibits the activity of a protein called MALT1, which is involved in the regulation of various cellular processes, including cell survival and proliferation. By inhibiting the activity of MALT1, MI-1 may induce apoptosis in cancer cells and inhibit the growth of fungi.
Biochemical and Physiological Effects:
MI-1 has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi, and inhibit the activity of MALT1. MI-1 has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of MI-1 is its potential as a therapeutic agent for cancer and fungal infections. MI-1 has also been shown to have low toxicity, which makes it a promising candidate for further development. However, one of the limitations of MI-1 is its low solubility in water, which may limit its effectiveness in some applications.
将来の方向性
There are several future directions for the study of MI-1. One area of research is the development of more efficient synthesis methods for MI-1. Another area of research is the investigation of the mechanism of action of MI-1 and its potential use in the treatment of inflammatory diseases. Additionally, further studies are needed to evaluate the safety and efficacy of MI-1 in clinical trials.
合成法
The synthesis of MI-1 involves the reaction of 5-methyl-3-isoxazole carboxylic acid with 4-nitrophenol to form the corresponding ester. The ester is then converted into MI-1 by cyclization with phthalic anhydride. The overall yield of this synthesis method is approximately 50%.
科学的研究の応用
MI-1 has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. MI-1 has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. In addition to its anticancer properties, MI-1 has also been studied for its potential use as an antifungal agent. MI-1 has been shown to inhibit the growth of various fungi, including Candida albicans and Aspergillus fumigatus.
特性
IUPAC Name |
2-(5-methyl-1,2-oxazol-3-yl)-5-(4-nitrophenoxy)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O6/c1-10-8-16(19-27-10)20-17(22)14-7-6-13(9-15(14)18(20)23)26-12-4-2-11(3-5-12)21(24)25/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOKIJHGGJNQAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methyl-1,2-oxazol-3-yl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{1-[1-(3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxy-2-phenylacetamide](/img/structure/B6055089.png)

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B6055111.png)

![(2-ethoxy-5-{[3-(4-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}phenyl)methanol](/img/structure/B6055126.png)
![(2E)-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-3-(2-thienyl)acrylamide](/img/structure/B6055130.png)
![4-(1-methyl-1H-pyrazol-4-yl)-N-[2-(3-phenylpiperidin-1-yl)ethyl]pyrimidin-2-amine](/img/structure/B6055132.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6055145.png)
![3-[(4-ethyl-1-piperazinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B6055165.png)

![1-(6-chloro-3-pyridazinyl)-4-(2-ethoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6055175.png)
![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-pyridinamine](/img/structure/B6055186.png)